2,2',3,4,4',5,5',6-Octabromodiphenyl ether

描述

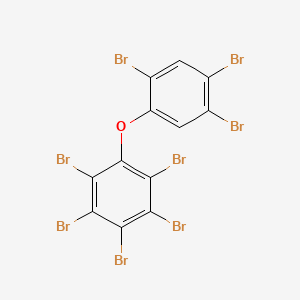

2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether: is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to reduce the flammability of materials. This compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired level of bromination .

Industrial Production Methods: Commercial production of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether involves large-scale bromination processes. These processes are designed to achieve high yields and purity of the final product. The industrial methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for flame retardants .

化学反应分析

Types of Reactions: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated phenols and other oxidation products.

Reduction: Reduction reactions can break down the brominated structure, resulting in the formation of less brominated or debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute bromine atoms in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated phenols, while reduction can produce less brominated diphenyl ethers .

科学研究应用

Primary Applications

The primary application of 2,2',3,4,4',5,5',6-Octabromodiphenyl ether is as a flame retardant in numerous materials:

- Plastics : Used in the production of various plastic products to reduce flammability.

- Textiles : Incorporated into fabrics to improve fire resistance.

- Electronics : Employed in circuit boards and other electronic components to mitigate fire hazards.

- Construction Materials : Added to insulation and other building materials to enhance fire safety.

Environmental and Health Concerns

Despite its effectiveness as a flame retardant, octabromodiphenyl ether raises significant environmental and health concerns due to its persistence and potential for bioaccumulation:

- Persistence : It does not readily degrade in the environment, leading to long-term ecological impacts.

- Bioaccumulation : Studies indicate that it can accumulate in living organisms, raising concerns about toxicological effects on wildlife and humans.

Case Study 1: Environmental Impact Assessment

A study conducted by the European Commission evaluated the environmental fate of octabromodiphenyl ether. The findings indicated significant accumulation in soil and water bodies due to leaching from treated products. The study emphasized the need for stringent regulations on its use and disposal .

Case Study 2: Toxicological Research

Research published in Environmental Health Perspectives highlighted the endocrine-disrupting potential of octabromodiphenyl ether. Experimental studies on animal models showed developmental toxicity and reproductive harm at varying exposure levels . These findings underscore the necessity for ongoing monitoring of human exposure through biomonitoring efforts.

Regulatory Status

Due to its environmental persistence and potential health risks, octabromodiphenyl ether has faced increasing regulatory scrutiny globally:

- In many countries, including those in the EU, there are restrictions on its use in consumer products.

- Ongoing assessments are being conducted to evaluate its classification as a hazardous substance under various environmental protection laws.

作用机制

The flame-retardant properties of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether are attributed to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, effectively inhibiting the propagation of flames .

相似化合物的比较

Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.

Pentabromodiphenyl ether: A related compound with fewer bromine atoms.

Tetrabromobisphenol A: An alternative flame retardant with different chemical properties.

Uniqueness: 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its effectiveness in various applications and its relatively lower toxicity compared to some other PBDEs make it a valuable compound in the industry .

生物活性

2,2',3,4,4',5,5',6-Octabromodiphenyl ether (often referred to as octaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various applications. Given its structural complexity and extensive use, understanding its biological activity and potential health impacts is critical for environmental and public health assessments.

Chemical Structure and Properties

OctaBDE consists of eight bromine atoms attached to a biphenyl structure. Its chemical stability contributes to its persistence in the environment, leading to bioaccumulation in living organisms. The molecular structure can be represented as follows:

Toxicological Effects

Research indicates that octaBDE exhibits various toxicological effects primarily due to its ability to disrupt endocrine functions. Studies have shown that octaBDE can interfere with thyroid hormone signaling pathways, which are crucial for metabolic regulation and development.

- Endocrine Disruption : OctaBDE has been linked to alterations in thyroid hormone levels in animal studies. This disruption can lead to developmental issues and metabolic disorders .

- Reproductive Toxicity : Data suggest that octaBDE may cause reproductive toxicity. It has been classified as potentially harmful to fertility or unborn children based on animal studies .

- Neurodevelopmental Effects : Exposure to octaBDE has been associated with behavioral changes in neonatal mice, indicating potential neurodevelopmental risks .

Case Studies

- A study conducted on human exposure to PBDEs indicated elevated serum concentrations of octaBDE among travelers on long-haul flights, suggesting environmental exposure through indoor dust .

- Another investigation focused on the accumulation of octaBDE in adipose tissue showed significant levels in populations exposed to contaminated environments, highlighting its bioaccumulation potential .

Environmental Persistence

OctaBDE is resistant to degradation processes such as photolysis and microbial breakdown. This persistence contributes to its accumulation in the food chain, raising concerns about long-term ecological impacts and human health risks associated with dietary exposure.

Data Table: Toxicological Findings

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZOQFRIPIWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074749 | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-72-1 | |

| Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in synthesizing specific PBDE congeners like BDE-203?

A1: PBDEs, including BDE-203, have become widespread environmental pollutants, accumulating in biota and humans [, ]. Synthesizing pure, authentic reference standards of these congeners is crucial for several reasons:

Q2: What are the potential developmental neurotoxic effects of BDE-203?

A2: Research indicates that neonatal exposure to BDE-203 can lead to developmental neurotoxic effects in mice []. Specifically, exposure to BDE-203 during early life stages has been linked to:

Q3: How does the structure of BDE-203 compare to other PBDEs, and what is the significance?

A3: BDE-203 is an octabrominated diphenyl ether, meaning it possesses eight bromine atoms attached to its diphenyl ether core structure. The specific arrangement of these bromine atoms distinguishes it from other octabrominated congeners, such as BDE-198 and BDE-201 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。